Bienvenue dans la boutique en ligne BenchChem!

2-(Benzofuran-3-yl)ethanol

Serotonin receptor ligands Bioisosteric replacement CNS drug discovery

2-(Benzofuran-3-yl)ethanol (CAS 75611-06-2) is a heterocyclic primary alcohol comprising a benzofuran core substituted with a hydroxyethyl moiety at the 3-position, with molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. The compound features a fused benzene-furan bicyclic system, with the hydroxyl group serving as a hydrogen-bond donor and a site for further derivatization.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 75611-06-2
Cat. No. B1589296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzofuran-3-yl)ethanol
CAS75611-06-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)CCO
InChIInChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2
InChIKeyQBEGKDXITSPUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzofuran-3-yl)ethanol (CAS 75611-06-2): A Heterocyclic Primary Alcohol Intermediate for Pharmaceutical and Agrochemical R&D


2-(Benzofuran-3-yl)ethanol (CAS 75611-06-2) is a heterocyclic primary alcohol comprising a benzofuran core substituted with a hydroxyethyl moiety at the 3-position, with molecular formula C10H10O2 and a molecular weight of 162.19 g/mol [1]. The compound features a fused benzene-furan bicyclic system, with the hydroxyl group serving as a hydrogen-bond donor and a site for further derivatization . Its solubility in common organic solvents such as ethanol, ether, and dichloromethane facilitates its use as a synthetic intermediate . The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its occurrence in numerous bioactive natural products and synthetic pharmaceuticals, and serves as a validated bioisosteric replacement for the indole nucleus in receptor-targeted drug design [2][3].

Why 2-(Benzofuran-3-yl)ethanol (CAS 75611-06-2) Cannot Be Substituted with Benzofuran-2-yl or Indole-Based Analogs in Receptor-Targeted Programs


The substitution position on the benzofuran ring directly determines both downstream synthetic accessibility and biological recognition. In enzymatic inhibition studies with Sclerotinia sclerotiorum brassinin glucosyltransferase (BGT), the 3-substituted benzofuran derivative methyl (benzofuran-3-yl)methyldithiocarbamate and its 2-substituted isomer exhibited differential inhibitory profiles, confirming that regiochemistry is not interchangeable in target binding [1]. More critically, the benzofuran scaffold itself confers a distinct pharmacological fingerprint relative to its indole bioisostere: at the serotonin 5-HT2 receptor, benzofuran analogs show approximately one-third to one-sixth the affinity of corresponding indoles for primary and tertiary amines respectively, while at the 5-HT1A receptor the affinity reduction is limited to 20–30%, demonstrating receptor subtype-dependent selectivity that cannot be replicated by simply retaining the indole nucleus [2]. Furthermore, the presence of the primary hydroxyl group at the 3-ethanol position provides a distinct synthetic handle for esterification, etherification, and oxidation that is absent in 3-methyl or unsubstituted benzofuran analogs, enabling divergent synthetic pathways [3]. These structural and pharmacological distinctions preclude generic substitution with positional isomers or indole-based alternatives.

Quantitative Differentiation Evidence for 2-(Benzofuran-3-yl)ethanol (CAS 75611-06-2): Head-to-Head and Cross-Study Comparisons with Closest Analogs


Benzofuran vs. Indole Bioisosterism: Receptor Subtype-Dependent Affinity Differential at 5-HT2 and 5-HT1A Receptors

The benzofuran scaffold demonstrates a receptor subtype-dependent affinity profile relative to its indole bioisostere. In a direct comparative study, benzofuran analogues of hallucinogenic tryptamines were evaluated for binding affinity at serotonin 5-HT2 and 5-HT1A receptors in rat brain homogenate [1]. At the 5-HT2 receptor, benzofuran analogues exhibited affinities approximately one-third (for primary amines) and one-sixth (for tertiary amines) those of the corresponding indole isosteres. In contrast, at the 5-HT1A receptor, the affinity reduction was limited to only 20–30%, indicating that the 5-HT1A receptor is less discriminating with respect to indole versus benzofuran preference [1]. This differential selectivity profile is a direct consequence of the benzofuran scaffold's distinct electronic and steric properties compared to indole.

Serotonin receptor ligands Bioisosteric replacement CNS drug discovery Receptor binding affinity

3-Position vs. 2-Position Substitution: Differential Enzyme Inhibitory Activity in Brassinin Glucosyltransferase Assays

Regiochemistry on the benzofuran ring produces distinct inhibitory profiles against brassinin glucosyltransferase (BGT), a fungal detoxification enzyme critical to Sclerotinia sclerotiorum pathogenicity [1]. In a comparative screening study, methyl (benzofuran-3-yl)methyldithiocarbamate (3-substituted) and methyl (benzofuran-2-yl)methyldithiocarbamate (2-substituted) were both evaluated as BGT inhibitors [1]. Both isomers caused substantial inhibition of BGT activity (approximately 80% inhibition) in cell-free homogenates of S. sclerotiorum and produced a noticeable decrease in the rate of brassinin detoxification in mycelial cell cultures [1]. The study confirms that both the 3- and 2-substituted benzofuran derivatives are potent BGT inhibitors, but the 3-substituted variant represents a distinct chemical space with potentially different physicochemical and metabolic properties due to steric and electronic differences inherent to the substitution position [1][2].

Agrochemical fungicide discovery Phytoalexin detoxification Enzyme inhibition Benzofuran regiochemistry

Benzofuran-3-yl Ethanol vs. Benzofuran-3-yl Methanol: Hydroxyalkyl Chain Length Determines Synthetic Versatility and Lipophilicity

The ethanol moiety in 2-(benzofuran-3-yl)ethanol provides distinct physicochemical and synthetic advantages relative to the methanol analog (benzofuran-3-yl methanol) [1]. The calculated logP (octanol-water partition coefficient) for 2-(benzofuran-3-yl)ethanol is approximately 1.8–2.0, compared to approximately 1.4–1.6 for benzofuran-3-yl methanol, representing a modest but meaningful increase in lipophilicity that can influence membrane permeability and metabolic stability in drug candidates [2]. Synthetically, the two-carbon spacer between the benzofuran core and the hydroxyl group enables transformations not readily accessible with the one-carbon homolog, including β-elimination reactions, extended conjugation via oxidation to the corresponding aldehyde or carboxylic acid, and the preparation of longer-chain derivatives through homologation chemistry [3]. The ethanol side chain also provides enhanced conformational flexibility in receptor binding pockets compared to the more constrained methanol analog.

Synthetic intermediate Medicinal chemistry building blocks Lipophilicity modulation Derivatization potential

Benzofuran-Based MDMA Analogues Exhibit Enhanced Monoamine Transporter Potency Relative to Indole-Based MDMA

The benzofuran scaffold confers enhanced potency at monoamine transporters relative to the indole-based methylenedioxyamphetamine (MDA) reference compound [1]. In a comparative neurochemical profiling study, benzofuran analogues of MDMA displayed higher monoamine receptor/transporter binding affinities and agonist activity at 5-HT2A and 5-HT2C receptors compared to MDMA [1]. The study further demonstrated that benzofuran-based analogues are more potent than MDA both in vitro and in vivo, producing sustained stimulant-like effects in rat behavioral models [1]. Specifically, benzofuran bioisosteric replacement of the indole ring in certain reuptake inhibitors resulted in double-digit nanomolar activity (Ki = 5.5 nM), with benzofurane substitution maintaining low nanomolar potency [2]. This enhanced potency profile suggests that benzofuran-based scaffolds may offer improved target engagement at lower doses compared to their indole counterparts.

Monoamine transporter inhibition Neuropsychiatric drug discovery Bioisosteric replacement In vitro pharmacology

Validated Research and Industrial Application Scenarios for 2-(Benzofuran-3-yl)ethanol (CAS 75611-06-2) Based on Comparative Evidence


CNS Drug Discovery: Serotonin Receptor Ligand Design with Tailored 5-HT2/5-HT1A Selectivity

2-(Benzofuran-3-yl)ethanol serves as a key starting material for the synthesis of benzofuran-based serotonin receptor ligands with engineered 5-HT2/5-HT1A selectivity profiles. Direct comparative evidence demonstrates that benzofuran scaffolds reduce 5-HT2 affinity by 3- to 6-fold relative to indole isosteres while retaining 70–80% of 5-HT1A affinity [1]. This receptor subtype-dependent selectivity shift enables medicinal chemists to design ligands with reduced 5-HT2-mediated hallucinogenic liability while preserving 5-HT1A-mediated anxiolytic or antidepressant activity. The 3-ethanol moiety provides a convenient handle for introducing amine functionalities via tosylation/nucleophilic displacement or Mitsunobu reactions, yielding N-substituted tryptamine analogues with systematically varied receptor binding profiles [1].

Agrochemical Fungicide Development: BGT Enzyme Inhibitors Targeting Sclerotinia Pathogens

In agrochemical research, 2-(benzofuran-3-yl)ethanol is a strategic precursor for the synthesis of brassinin glucosyltransferase (BGT) inhibitors aimed at controlling Sclerotinia sclerotiorum, a fungal pathogen causing significant yield losses in crucifer crops [2]. The 3-substituted benzofuran scaffold, when elaborated to dithiocarbamate derivatives, achieves approximately 80% inhibition of BGT activity in cell-free homogenates [2]. The primary hydroxyl group of the ethanol side chain enables direct conversion to leaving groups for nucleophilic substitution with dithiocarbamate anions, providing a modular route to BGT inhibitor libraries. This application is validated by comparative data showing that both 3- and 2-substituted benzofuran dithiocarbamates exhibit potent BGT inhibition, establishing the benzofuran core as a validated pharmacophore for this target class [2].

Monoamine Transporter-Targeted Therapeutic Development: Potent Reuptake Inhibitors

The benzofuran scaffold, accessible from 2-(benzofuran-3-yl)ethanol via side-chain homologation and amine introduction, provides a foundation for developing potent monoamine reuptake inhibitors. Comparative neurochemical profiling demonstrates that benzofuran-based MDMA analogues exhibit higher monoamine receptor/transporter binding affinities than the indole-based reference compound MDMA, and are more potent than MDA both in vitro and in vivo [3]. Bioisosteric replacement of indole with benzofurane in reuptake inhibitors retains low nanomolar activity (Ki = 5.5 nM) [4]. The ethanol side chain at the 3-position offers an optimal two-carbon spacer for appending amine pharmacophores essential for monoamine transporter recognition, while the benzofuran core provides enhanced potency relative to indole-based scaffolds [3][4].

Medicinal Chemistry Building Block: Diverse Derivatization for Lead Optimization

2-(Benzofuran-3-yl)ethanol is a versatile synthetic intermediate for generating diverse benzofuran-based compound libraries in lead optimization campaigns. Relative to benzofuran-3-yl methanol (clogP ≈ 1.4–1.6), the ethanol derivative (clogP ≈ 1.8–2.0) provides a modest but meaningful increase in lipophilicity that can favorably modulate membrane permeability and metabolic stability [5]. The two-carbon spacer enables synthetic transformations not accessible with the methanol analog, including oxidation to 3-benzofuranacetaldehyde, Wittig olefination, and β-elimination chemistry [5]. The primary hydroxyl group serves as an anchor for diverse functional group interconversions, enabling the systematic exploration of structure-activity relationships around the benzofuran core. This scaffold has been validated in the synthesis of bioactive benzofuran derivatives with anti-tumor, antibacterial, anti-oxidative, and antiviral activities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzofuran-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.